
3-iso-Propylphenol-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iso-Propylphenol-d12 is a deuterated form of 3-isopropylphenol, which is a colorless liquid with a characteristic odor. This compound is commonly used as a fragrance in perfumes, soaps, and other personal care products. In recent years, it has gained attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
The preparation of 3-iso-Propylphenol-d12 involves the incorporation of deuterium atoms into the 3-isopropylphenol molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. Industrial production methods often involve the use of specialized equipment to ensure the high purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
3-iso-Propylphenol-d12 undergoes a variety of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydroxyl group can participate in etherification and esterification reactions, forming ethers and esters, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-iso-Propylphenol-d12 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic applications, including its use as an antiseptic or preservative in pharmaceutical formulations.
Industry: Utilized in the production of polymers and resins, where its unique chemical properties contribute to the formation of high-performance materials.
Mechanism of Action
The mechanism of action of 3-iso-Propylphenol-d12 involves its interaction with biological membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption of microbial cell membranes leads to cell lysis and death, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
3-iso-Propylphenol-d12 can be compared with other similar compounds, such as:
3-isopropylphenol: The non-deuterated form, which shares similar chemical properties but lacks the isotopic labeling.
4-isopropylphenol: A positional isomer with the isopropyl group attached to the fourth position on the phenol ring, resulting in different chemical behavior and applications.
2-isopropylphenol: Another positional isomer with the isopropyl group attached to the second position on the phenol ring, also exhibiting distinct chemical properties.
The uniqueness of this compound lies in its deuterium labeling, which enhances its utility in analytical and research applications by providing distinct isotopic signatures.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
148.26 g/mol |
IUPAC Name |
1,2,3,5-tetradeuterio-4-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene |
InChI |
InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD |
InChI Key |
VLJSLTNSFSOYQR-SRQDVOKDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


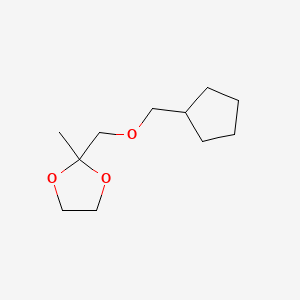
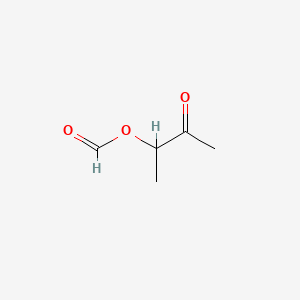
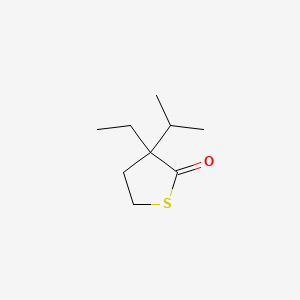
![4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-one](/img/structure/B13836963.png)

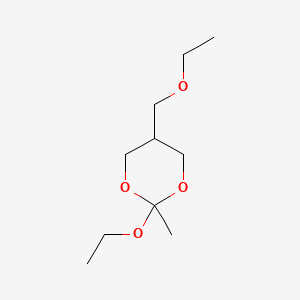
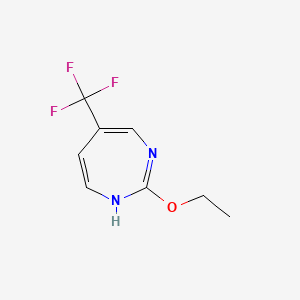
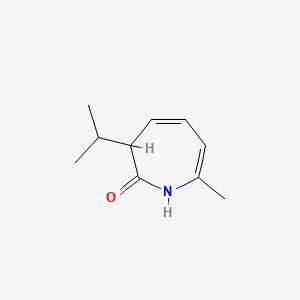
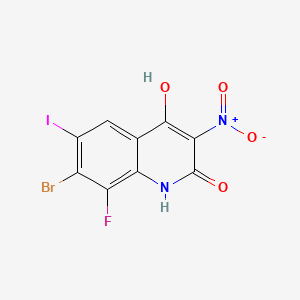
![2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10](/img/structure/B13837008.png)
![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)
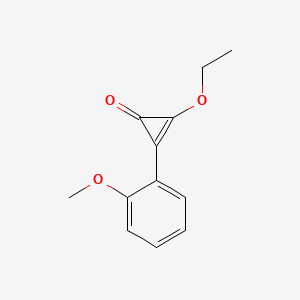

![2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)
